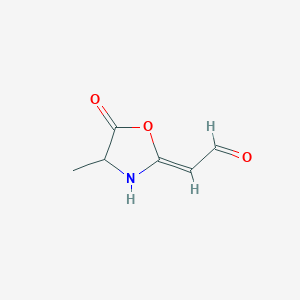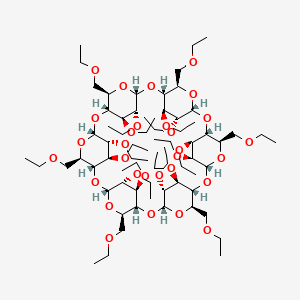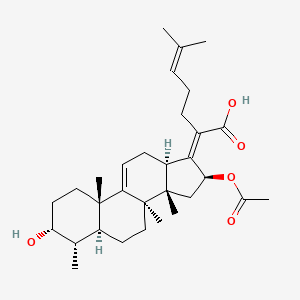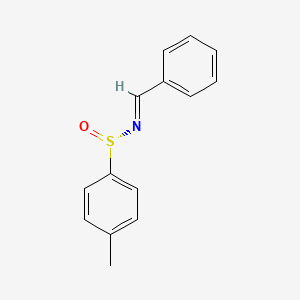
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide, commonly known as sulindac sulfide, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively researched for its potential therapeutic applications. It was first synthesized in 1965 and has since been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout.
Mecanismo De Acción
Sulindac sulfide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, sulindac sulfide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Sulindac sulfide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sulindac sulfide in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of COX enzymes in various biological processes. However, one limitation of using sulindac sulfide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on sulindac sulfide. One area of interest is its potential as an anticancer agent. Studies have shown that sulindac sulfide can inhibit the growth of various cancer cell lines, and it has been investigated for its potential to prevent the development of colorectal cancer. Another area of interest is the development of novel sulindac sulfide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, the use of sulindac sulfide in combination with other drugs or therapies is an area of active research.
Métodos De Síntesis
The synthesis of sulindac sulfide involves the reaction of 4-methylbenzenesulfinyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure sulindac sulfide.
Aplicaciones Científicas De Investigación
Sulindac sulfide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it useful for the treatment of various inflammatory conditions. In addition, it has been investigated for its potential anticancer properties.
Propiedades
IUPAC Name |
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-12-7-9-14(10-8-12)17(16)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUXJHYSHVJFKY-JMPLCFMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


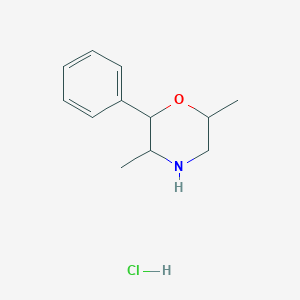
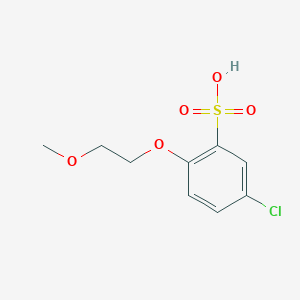

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

